![molecular formula C48H29O4P B3030094 (11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide CAS No. 864943-22-6](/img/structure/B3030094.png)

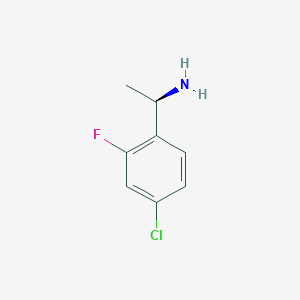

(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide

Vue d'ensemble

Description

Synthesis Analysis

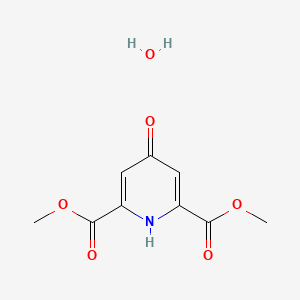

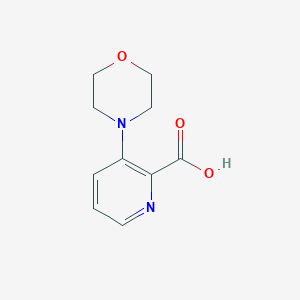

The synthesis of compounds related to "(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide" involves the preparation of phosphorus heterocyclic systems. Specifically, the synthesis of 8-substituted-16H-dinaphtho[2,1-d:1',2'-g][1,3,2]dioxaphosphocin 8-oxides was achieved by reacting 8-bromo-dinaphthophosphocin with various mono and bis Grignard reagents, followed by oxidation with hydrogen peroxide (H2O2). The structures of these synthesized compounds were confirmed through elemental and spectral data, including 1H, 13C, and 31P NMR analysis .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For instance, the absolute stereostructure of dinaphth[2,1-c:1',2'-e]oxepin-3-(5H)-one, a chiral binaphthalene derivative, was elucidated through multiple scattering X-ray experiments and circular dichroism (CD) . These techniques are crucial for determining the three-dimensional arrangement of atoms within a molecule, which is essential for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the use of Grignard reagents, which are known for their role in forming carbon-carbon bonds. The reaction with 8-bromo-dinaphthophosphocin indicates the potential for further functionalization of the phosphorus heterocycle. The subsequent oxidation step with H2O2 suggests that these compounds can undergo redox reactions, which may be relevant for their reactivity and potential applications .

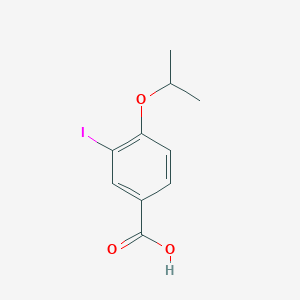

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide" are not detailed in the provided papers, the related compounds synthesized in the studies exhibit moderate antimicrobial activity. This indicates that the compounds possess biological reactivity, which could be attributed to their unique structural features and the presence of the dioxaphosphocin ring system . The spectral data analysis, including NMR, is also indicative of the compounds' purity and structural integrity, which are important for their physical and chemical properties.

Applications De Recherche Scientifique

Chemical Properties and Synthesis

(11bR)-4-Hydroxy-2,6-bis[2,4,6-tris(1-methylethylphenyl]-dinaphtho[2,1-d: 1′,2′-f][1,3,2]dioxaphosphepin-4-oxide, commonly known as (R)-TRIP, is a white crystalline solid. It is soluble in dichloromethane, dioxane, toluene, and methanol. The synthesis follows methods developed for chiral phosphoric acid catalysts, specifically the substituted BINOL synthesis. Careful purification is necessary to remove contaminants like salts or heavy metals from earlier synthesis steps. The handling and storage precautions are standard for laboratory chemicals, with no major known hazards (Hutchinson, 2013).

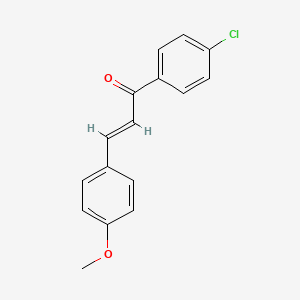

Antimicrobial Activity

A study on the synthesis, spectral characterization, and antimicrobial activity of related 4-α-aryl amino benzyl dinaphtho [2,1-d:1',2'-f][1,3,2] dioxaphosphepin 4-oxides revealed their potential in antimicrobial applications. These compounds were synthesized from a three-component one-pot reaction and displayed significant antimicrobial activity, demonstrating the potential use of similar compounds in medical and pharmaceutical research (Haranath et al., 2005).

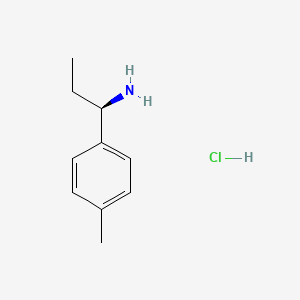

Catalysis and Synthesis of Chiral Molecules

Another significant application is in catalysis, particularly in enantioselective reactions. For instance, nickel catalysts based on similar compounds have shown high selectivity and enantioselectivities in the hydrovinylation of vinylarenes. This application is crucial in the synthesis of chiral building blocks and intermediates, showcasing the compound's role in creating enantiomerically pure substances in organic chemistry (Lassauque et al., 2009).

Mécanisme D'action

Target of Action

Similar compounds, such as phosphine-phosphoramidite ligands, have been used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .

Mode of Action

It is known that similar phosphine-phosphoramidite ligands interact with their targets through rhodium-catalyzed enantioselective hydrogenation . This process involves the transfer of hydrogen atoms to the target molecule, leading to changes in its structure and properties.

Biochemical Pathways

The process of enantioselective hydrogenation typically affects the synthesis of aminoesters . Aminoesters are important intermediates in various biochemical pathways, including protein synthesis and metabolism.

Pharmacokinetics

The compound’s stability is noted to be moisture sensitive , which may impact its bioavailability.

Result of Action

The use of similar phosphine-phosphoramidite ligands in the stereoselective preparation of aminoesters suggests that this compound may influence the structure and function of proteins within the cell .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability is noted to be moisture sensitive , suggesting that humidity levels could impact its efficacy and stability. Furthermore, temperature and pH levels may also influence the compound’s action and stability.

Propriétés

IUPAC Name |

13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H29O4P/c49-53(50)51-47-43(41-25-29-13-1-5-17-33(29)37-21-9-11-23-39(37)41)27-31-15-3-7-19-35(31)45(47)46-36-20-8-4-16-32(36)28-44(48(46)52-53)42-26-30-14-2-6-18-34(30)38-22-10-12-24-40(38)42/h1-28H,(H,49,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVICVEIKBNVROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=CC1=CC=CC=C1C1=CC=CC=C19)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H29O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470690 | |

| Record name | 4-Hydroxy-2,6-di(phenanthren-9-yl)-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide | |

CAS RN |

864943-22-6 | |

| Record name | 4-Hydroxy-2,6-di(phenanthren-9-yl)-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,9-dibromo-7,7-diphenyl-7H-Benzo[c]fluorene](/img/structure/B3030019.png)